4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid
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Overview
Description
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and deprotected amino compounds.
Scientific Research Applications
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the pathways they regulate .
Comparison with Similar Compounds
Similar Compounds
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a nicotinic acid ring.
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar in structure but with a benzoic acid ring instead of a nicotinic acid ring.
Uniqueness
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to the presence of both an amino group and a Boc-protected amino group on the nicotinic acid ring. This dual functionality allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H17N3O4 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-amino-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-9(13)8(6-14-7)10(16)17/h4,6H,5H2,1-3H3,(H2,13,14)(H,15,18)(H,16,17) |
InChI Key |
AUHNPNSMUMKEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)C(=O)O)N |
Origin of Product |
United States |
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